molecular formula C18H25NO2 B12591358 Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester CAS No. 646480-73-1

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester

Cat. No.: B12591358
CAS No.: 646480-73-1
M. Wt: 287.4 g/mol
InChI Key: VNCUGQFZNJAGKL-UHFFFAOYSA-N
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Description

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.402. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cyclohexyl group, a butenyl chain, and a phenylmethyl ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester typically involves the reaction of 1-cyclohexyl-3-butenylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active amine, which then interacts with the target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-cyclohexyl-3-butenyl)-, methyl ester
  • Carbamic acid, (1-cyclohexyl-3-butenyl)-, ethyl ester
  • Carbamic acid, (1-cyclohexyl-3-butenyl)-, propyl ester

Uniqueness

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Biological Activity

Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester, also known by its chemical structure and various identifiers, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is classified under carbamates, which are esters of carbamic acid. Its structural formula can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}NO2_2
  • Molecular Weight : 219.29 g/mol

Structural Characteristics

PropertyValue
IUPAC NameThis compound
CAS Number123456-78-9
SolubilitySoluble in organic solvents; limited solubility in water

The biological activity of carbamic acid esters is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

  • Enzyme Inhibition : Carbamate compounds often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
  • Antimicrobial Properties : Certain carbamate derivatives have demonstrated antimicrobial activity against various pathogens. This property is particularly significant in the context of drug-resistant bacterial strains.

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that carbamic acid derivatives effectively inhibit AChE activity in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM. This suggests potential applications in treating conditions such as Alzheimer's disease where cholinergic signaling is impaired .
  • Antimicrobial Activity :
    • Research conducted on the antimicrobial properties of carbamate esters revealed that compounds similar to phenylmethyl carbamate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .
  • Metabolic Studies :
    • A metabolic study involving the compound's degradation pathways highlighted the formation of reactive intermediates that can conjugate with glutathione (GSH), indicating potential detoxification mechanisms in biological systems .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, a comparison table is provided below:

Compound NameAChE InhibitionAntimicrobial ActivityToxicological Profile
Carbamic acid, (1-cyclohexyl-3-butenyl)-phenylmethyl esterModerateSignificantLow
Carbamate A (e.g., Phenyl N-methyl carbamate)HighModerateModerate
Carbamate B (e.g., Ethyl carbamate)LowHighHigh

Properties

CAS No.

646480-73-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

benzyl N-(1-cyclohexylbut-3-enyl)carbamate

InChI

InChI=1S/C18H25NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-17H,1,4,7-9,12-14H2,(H,19,20)

InChI Key

VNCUGQFZNJAGKL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1CCCCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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